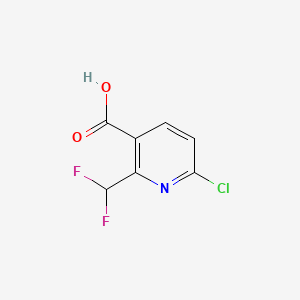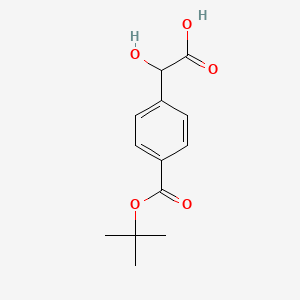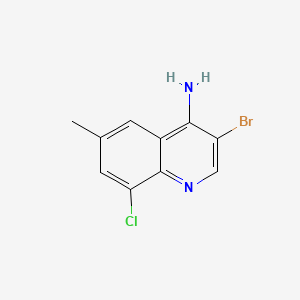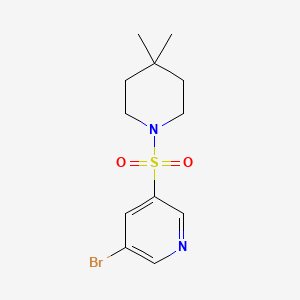
3-Bromo-5-(4,4-dimethylpiperidin-1-ylsulfonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(4,4-dimethylpiperidin-1-ylsulfonyl)pyridine: is a chemical compound with the molecular formula C12H17BrN2O2S and a molecular weight of 333.24 g/mol . This compound is characterized by the presence of a bromine atom at the third position of the pyridine ring and a 4,4-dimethylpiperidin-1-ylsulfonyl group at the fifth position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and sulfonylation reactions, utilizing automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-5-(4,4-dimethylpiperidin-1-ylsulfonyl)pyridine can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonyl group.
Common Reagents and Conditions:
Major Products Formed:
Scientific Research Applications
Chemistry: 3-Bromo-5-(4,4-dimethylpiperidin-1-ylsulfonyl)pyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of brominated pyridine derivatives on cellular processes.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of 3-Bromo-5-(4,4-dimethylpiperidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in cellular signaling pathways. The bromine atom and the sulfonyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
- 3-Bromo-5-(4-methylpiperidin-1-ylsulfonyl)pyridine
- 3-Bromo-5-(4,4-dimethylpiperidin-1-ylthio)pyridine
- 3-Chloro-5-(4,4-dimethylpiperidin-1-ylsulfonyl)pyridine
Uniqueness: 3-Bromo-5-(4,4-dimethylpiperidin-1-ylsulfonyl)pyridine is unique due to the presence of both a bromine atom and a 4,4-dimethylpiperidin-1-ylsulfonyl group, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
3-bromo-5-(4,4-dimethylpiperidin-1-yl)sulfonylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2S/c1-12(2)3-5-15(6-4-12)18(16,17)11-7-10(13)8-14-9-11/h7-9H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXLQKGPOOOKAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)S(=O)(=O)C2=CC(=CN=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(RP)-1-[(S)-tert-Butylphosphinoyl]-2-[(S)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B577497.png)
![(2-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B577498.png)
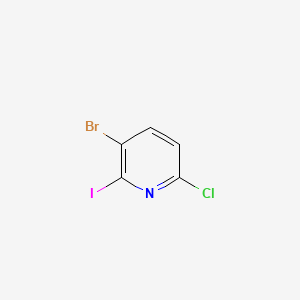
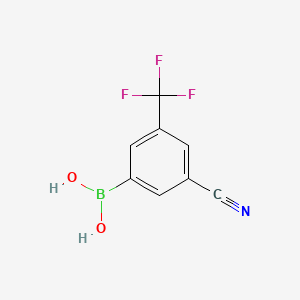
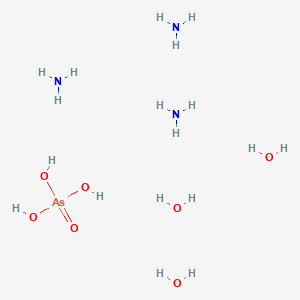
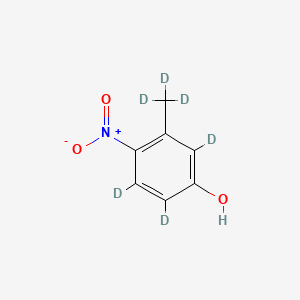
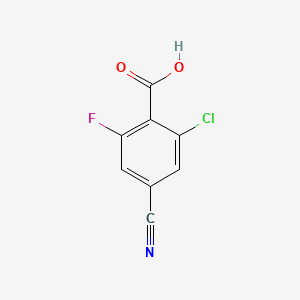
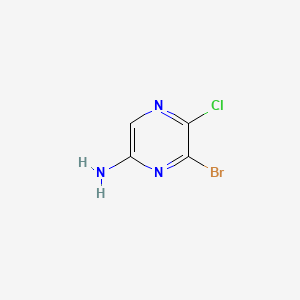
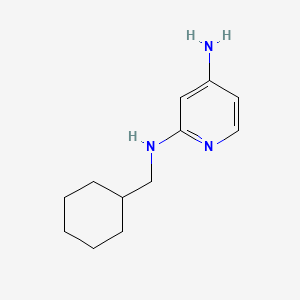
![Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B577514.png)
